Columbinic acid
CAS No.: 2441-53-4
Cat. No.: VC1855806
Molecular Formula: C18H30O2
Molecular Weight: 278.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2441-53-4 |
|---|---|
| Molecular Formula | C18H30O2 |
| Molecular Weight | 278.4 g/mol |
| IUPAC Name | (5E,9Z,12Z)-octadeca-5,9,12-trienoic acid |
| Standard InChI | InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+ |
| Standard InChI Key | HXQHFNIKBKZGRP-OXXZWVFOSA-N |
| Isomeric SMILES | CCCCC/C=C\C/C=C\CC/C=C/CCCC(=O)O |
| SMILES | CCCCCC=CCC=CCCC=CCCCC(=O)O |
| Canonical SMILES | CCCCCC=CCC=CCCC=CCCCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Basic Properties
Columbinic acid is a polyunsaturated fatty acid (PUFA) with the molecular formula C₁₈H₃₀O₂ and a molecular weight of approximately 278.4 g/mol . It belongs to the subgroup of long-chain fatty acids (LCFA), which typically contain 14 to 18 carbon atoms . The compound is classified as a lipid and has been registered in chemical databases with specific identification numbers, including PubChem CID 10423704 .
Structural Characteristics
The defining characteristic of columbinic acid is its unique arrangement of three double bonds along an 18-carbon backbone. These double bonds are positioned at the 5th, 9th, and 12th carbons, counting from the carboxyl end of the molecule . The geometric configuration of these double bonds is particularly noteworthy, as they exist in the trans (E) configuration, which is relatively uncommon in naturally occurring fatty acids .
The structure can be represented using various chemical notations:
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InChI: InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10,13-14H,2-5,8,11-12,15-17H2,1H3,(H,19,20)/b7-6-,10-9-,14-13+
Nomenclature and Alternative Names
Columbinic acid is known by several alternative names in scientific literature, reflecting its discovery in different contexts and its structural relationships to other fatty acids:
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5,9,12-octadecatrienoic acid
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Aquilegic acid
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Ranunculeic acid
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Isolinolenic acid
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Pinolenic acid
The variety of names underscores the compound's significance across different research domains and natural sources.
Biochemical Significance
Classification within Lipid Biochemistry
Columbinic acid occupies a specific position within lipid biochemistry as a polyunsaturated fatty acid with an unusual configuration of double bonds. Unlike more common PUFAs such as linoleic acid or α-linolenic acid, columbinic acid features trans double bonds rather than the more typical cis configuration . This structural distinction affects its physical properties and biological interactions, particularly in membrane systems.
Natural Occurrence
This fatty acid has been reported to occur naturally in certain plant species, including Teucrium cubense . The presence of columbinic acid in specific plant tissues suggests potential ecological and physiological roles that remain to be fully elucidated. Its natural occurrence may provide insights into plant adaptation mechanisms and secondary metabolite functions.
Biological Effects and Research Findings
Effects on Fatty Acid Composition in Animal Models
Research on columbinic acid has revealed significant effects on fatty acid metabolism, particularly in the context of essential fatty acid (EFA) deficiency. In a notable study, rats fed a fat-free diet displayed the typical changes associated with EFA deficiency, including increased monoenoic fatty acids, decreased linoleic and arachidonic acids, and elevated eicosa-5,8,11-trienoic acid in various tissues such as liver, kidney, lung, and spleen .
When columbinic acid was supplemented to this fat-free diet for periods of 24 or 48 hours, significant changes occurred in the fatty acid composition of different tissues. The acid was incorporated into these tissues and underwent partial elongation to form 7-trans, 11-cis, 14-cis eicosatrienoic acid, although no desaturation was observed . This supplementation effectively modified the fatty acid spectrum, restoring it to a profile similar to that of non-EFA deficient animals, with the exception of persistently decreased linoleic acid levels .
Membrane Properties Modification
Perhaps one of the most significant findings regarding columbinic acid relates to its effects on cellular membrane properties. The absence of lipids in the diet typically produces an increase in the 1-6 diphenyl-1,3,5-hexatriene (DPH) steady-state fluorescence anisotropy in liver microsomes . This change in anisotropy is an indicator of altered membrane fluidity and structure.
Remarkably, the administration of columbinic acid for 24 hours was able to correct this increase in fluorescence anisotropy . This observation suggests that columbinic acid can favorably alter the physical properties of liver microsomal membranes, potentially improving their function under conditions of fatty acid deficiency.
Metabolic Pathways and Transformations
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